

Quantum Chemical Blueprint of 4-Aminopyridazine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Aminopyridazine

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This technical guide provides a comprehensive overview of the quantum chemical calculations of **4-Aminopyridazine**, a molecule of significant interest in medicinal chemistry and materials science.^{[1][2][3]} This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for theoretical data and computational methodologies.

Molecular Structure and Properties

4-Aminopyridazine, with the chemical formula $C_4H_5N_3$, is a heterocyclic amine.^[4] Its structure, characterized by a pyridazine ring substituted with an amino group, is a key determinant of its chemical behavior and biological activity.

Optimized Molecular Geometry

Quantum chemical calculations, primarily using Density Functional Theory (DFT), have been employed to determine the optimized geometry of **4-Aminopyridazine** and its derivatives.^{[5][6]} These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. While specific data for the isolated **4-Aminopyridazine** molecule is not extensively published, studies on related aminopyridine compounds provide valuable reference points. For instance,

calculations on a monohydrate arsenate salt of 4-aminopyridine using the B3LYP/6-311+G(d,p) level of theory show C-N bond lengths in the pyridinium ring ranging from 1.341 to 1.472 Å and C-C bond lengths between 1.373 and 1.420 Å.[6]

Table 1: Representative Calculated Geometric Parameters for Aminopyridine Derivatives

Parameter	Bond/Angle	Calculated Value (Å or °)	Level of Theory	Source
Bond Length	C-C (ring)	1.373 - 1.420	B3LYP/6-311+G(d,p)	[6]
Bond Length	C-N (ring)	1.341 - 1.472	B3LYP/6-311+G(d,p)	[6]
Bond Angle	C-C-C (ring)	117.441 - 121.309	B3LYP/6-311+G(d,p)	[6]
Bond Angle	N-C-C (ring)	119.303 - 122.945	B3LYP/6-311+G(d,p)	[6]

Note: These values are for a protonated 4-aminopyridine salt and may differ from the neutral molecule.

Computational Methodology

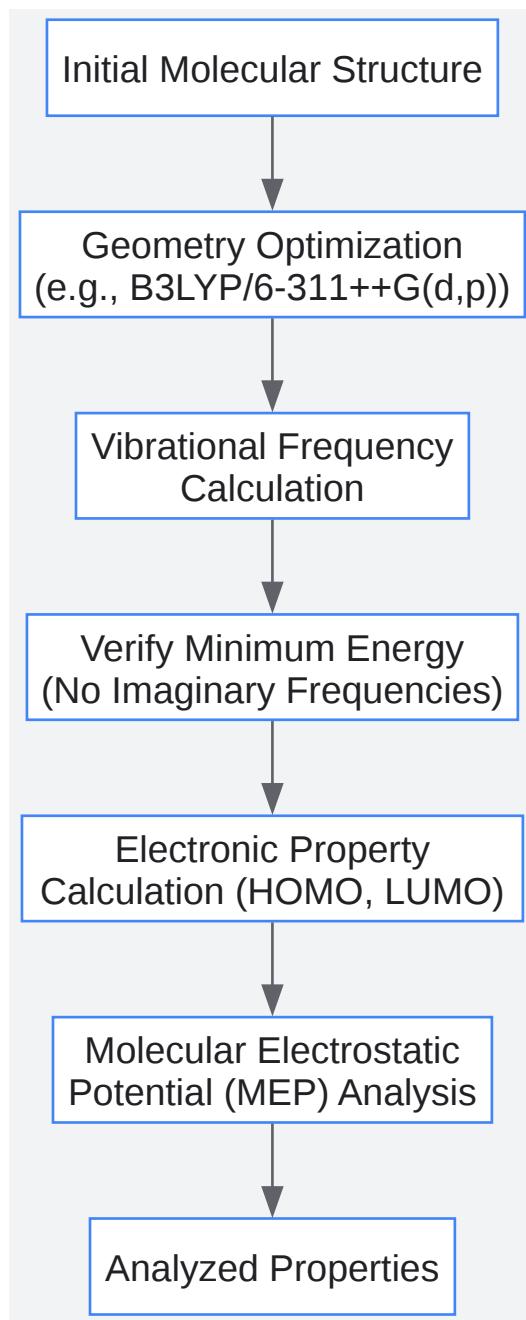
The theoretical investigation of **4-Aminopyridazine** and its analogues predominantly utilizes Density Functional Theory (DFT) due to its balance of accuracy and computational cost.[5][7]

Standard Computational Protocol

A typical workflow for the quantum chemical analysis of **4-Aminopyridazine** involves the following steps:

- Structure Optimization: The initial molecular geometry is optimized to find the lowest energy conformation. This is commonly performed using the B3LYP functional with a basis set such as 6-311++G(d,p).[8]

- **Vibrational Frequency Analysis:** Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate infrared and Raman spectra.[\[7\]](#)[\[9\]](#)
- **Electronic Property Calculation:** Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are determined. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.[\[10\]](#)[\[11\]](#)
- **Molecular Electrostatic Potential (MEP) Mapping:** The MEP is calculated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its reactivity and intermolecular interactions.[\[7\]](#)[\[10\]](#)



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Computational workflow for quantum chemical analysis.

Electronic and Spectroscopic Properties

The electronic and spectroscopic characteristics of **4-Aminopyridazine** are fundamental to its application in various fields.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO energies are crucial for understanding the electronic transitions and reactivity of a molecule. A study on a 4-aminopyridine-4-aminopyridinium thiocyanate complex reported HOMO and LUMO energies of -6.17 eV and -6.04 eV, respectively, resulting in a small energy gap of 0.13 eV, which suggests significant charge transfer interactions within that specific system.[\[10\]](#) For the isolated **4-Aminopyridazine** molecule, the HOMO-LUMO gap is expected to be larger, indicating greater stability.

Table 2: Representative Calculated Electronic Properties for Aminopyridine Systems

Property	Molecule/System	Calculated Value (eV)	Method	Source
HOMO Energy	4-aminopyridine-4-aminopyridinium thiocyanate	-6.17	DFT	[10]
LUMO Energy	4-aminopyridine-4-aminopyridinium thiocyanate	-6.04	DFT	[10]
Energy Gap	4-aminopyridine-4-aminopyridinium thiocyanate	0.13	DFT	[10]

Vibrational Analysis

Theoretical vibrational spectra (FTIR and Raman) are often calculated to aid in the interpretation of experimental spectra. DFT calculations have shown good agreement with experimental vibrational frequencies for aminopyridine derivatives.[\[5\]](#)[\[8\]](#)[\[9\]](#) The vibrational modes involve stretching and bending of the various bonds within the molecule, providing a fingerprint for its identification and characterization.

Molecular Reactivity

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting reactive sites. For aminopyridine derivatives, the nitrogen atoms of the pyridine ring are typically regions of negative potential (electron-rich), making them susceptible to electrophilic attack. The amino group can also influence the charge distribution.[7][10]

Molecular structure of **4-Aminopyridazine**.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the structural, electronic, and reactive properties of **4-Aminopyridazine**. This theoretical data is invaluable for guiding the design of new pharmaceuticals and functional materials. The methodologies and findings summarized in this guide offer a solid foundation for further computational and experimental research on this important molecule.

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- To cite this document: BenchChem. [Quantum Chemical Blueprint of 4-Aminopyridazine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156604#quantum-chemical-calculations-of-4-aminopyridazine>]

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